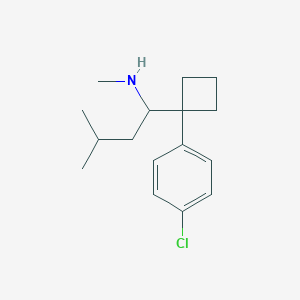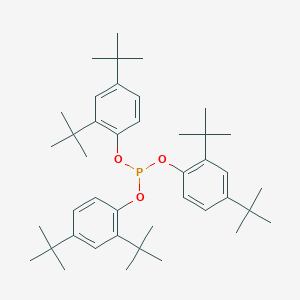![molecular formula C11H13Cl2N B128439 1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66504-70-9](/img/structure/B128439.png)
1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-azabicyclo[310]hexane Hydrochloride is a compound of significant interest in the field of organic chemistry It features a unique bicyclic structure that includes a chlorine-substituted phenyl ring and an azabicyclohexane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an intermolecular coordination of bromine and lithium, leading to the formation of the azabicyclohexane core . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving n-BuLi and 2-(bromomethyl)pyrrolidine hydrobromide suggests that similar conditions could be adapted for larger-scale production. The use of photochemistry and other advanced techniques may also be explored to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromomethyl group.
Oxidation and Reduction: The azabicyclohexane core can be oxidized or reduced under specific conditions, leading to different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be used to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include n-BuLi, various electrophiles, and oxidizing or reducing agents. Reaction conditions often involve low temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include substituted pyrrolidines and piperidines, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of fine chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: These compounds share a similar bicyclic structure but differ in their substitution patterns and reactivity.
1-Azabicyclo[3.1.0]hexane: This compound is structurally similar but lacks the chlorine-substituted phenyl ring, leading to different chemical properties and applications.
Uniqueness
1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is unique due to its combination of a chlorine-substituted phenyl ring and an azabicyclohexane core.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN.ClH/c12-10-4-2-1-3-9(10)11-5-8(11)6-13-7-11;/h1-4,8,13H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWQOMFZQDVYLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
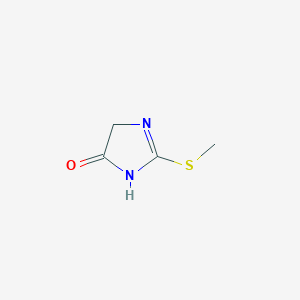
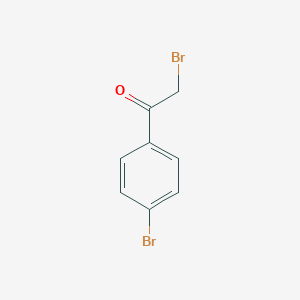
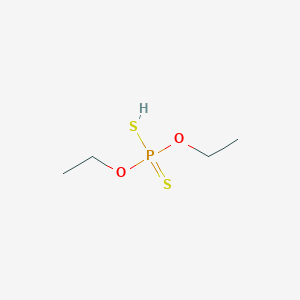
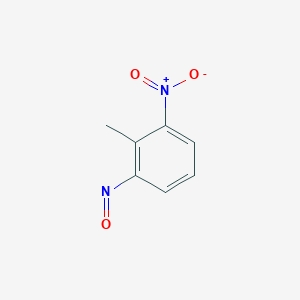
![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)
![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)
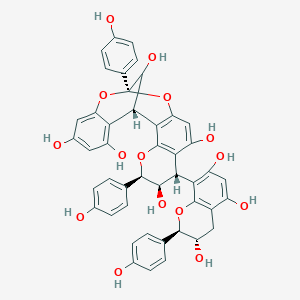
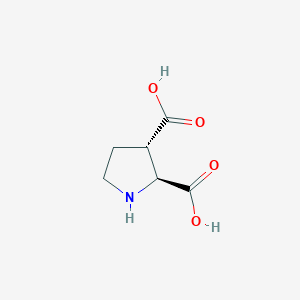

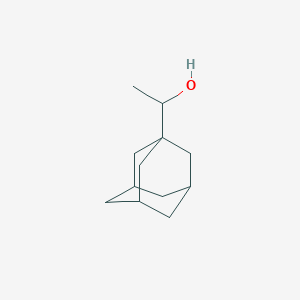
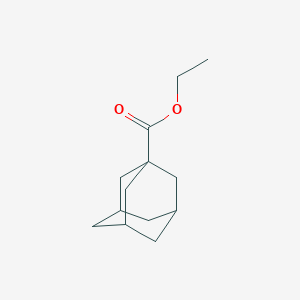
![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)
